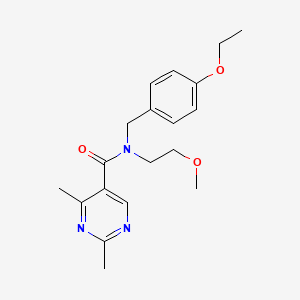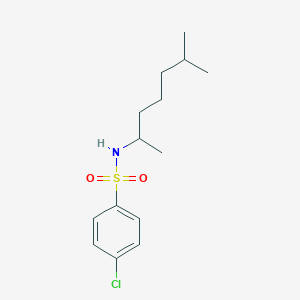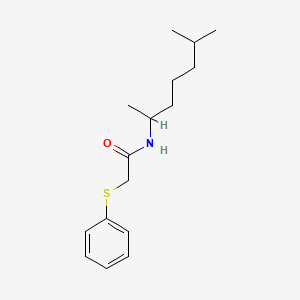
N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide
Vue d'ensemble
Description
N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 has been shown to be effective in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide works by blocking the activity of the AT2R protein, which is involved in pain signaling. This blocking of AT2R activity reduces the transmission of pain signals, leading to a reduction in chronic pain. N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide also has an anti-inflammatory effect, which further contributes to its pain-relieving properties.
Biochemical and physiological effects:
N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. It reduces the transmission of pain signals by blocking the activity of the AT2R protein. N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide also has an anti-inflammatory effect, which reduces inflammation and further contributes to its pain-relieving properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide has several advantages as a potential treatment for chronic pain. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide has a relatively low toxicity profile, making it a safe option for patients. However, there are also limitations to using N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide in lab experiments. It can be difficult to synthesize and purify, and its effects on the body may vary depending on the patient's individual response.
Orientations Futures
There are several future directions for research on N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide. One potential direction is to investigate its effectiveness in treating other types of pain, such as neuropathic pain. Another direction is to explore its potential as a treatment for other conditions, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide and its effects on the body.
Applications De Recherche Scientifique
N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide has been the focus of several scientific studies due to its potential as a treatment for chronic pain. Preclinical studies have shown that N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide can block the activity of a specific protein called the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling. This blocking of AT2R activity reduces the transmission of pain signals, leading to a reduction in chronic pain.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N-(2-methoxyethyl)-2,4-dimethylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-25-17-8-6-16(7-9-17)13-22(10-11-24-4)19(23)18-12-20-15(3)21-14(18)2/h6-9,12H,5,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDMZYSWUQADEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCOC)C(=O)C2=CN=C(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3976855.png)

![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3976869.png)

![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)
![1-[(4-fluorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3976887.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976896.png)
![5-(1-{2-oxo-2-[(1-phenyl-1H-pyrazol-5-yl)amino]ethyl}-1H-pyrazol-4-yl)-2-furamide](/img/structure/B3976901.png)
![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)

![1-(5-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3976912.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976923.png)
